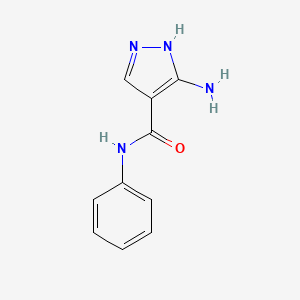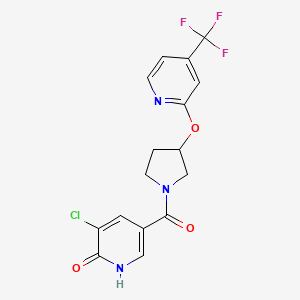
5-amino-N-fenil-1H-pirazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various industries .
Aplicaciones Científicas De Investigación
5-amino-N-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, polymers, and other functional materials.
Mecanismo De Acción
Target of Action
The primary target of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors . The compound is designed as a pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs .
Mode of Action
5-amino-N-phenyl-1H-pyrazole-4-carboxamide interacts with its targets, the FGFRs, by covalently binding to them . This binding inhibits the aberrant activation of FGFRs, which is a common occurrence in various cancers . The compound is designed to overcome drug resistance primarily due to gatekeeper mutations in FGFRs .
Biochemical Pathways
The compound affects the biochemical pathways involving FGFRs. By inhibiting FGFRs, it disrupts the energy synthesis of the cancer cells by blocking mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been one of the most significant targets for developing fungicides .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of the growth of cancer cells. For instance, one of the derivatives of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide exhibited strong growth-inhibitory effects and showed selectivity toward the estrogen receptor-positive breast cancer cells (MCF-7) .
Análisis Bioquímico
Biochemical Properties
5-amino-N-phenyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound has been shown to interact with FGFR1, FGFR2, FGFR3, and FGFR4, inhibiting their activity and thereby affecting downstream signaling pathways . This interaction is crucial in the context of cancer research, as aberrant FGFR signaling is implicated in the development and progression of several cancers.
Cellular Effects
The effects of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that 5-amino-N-phenyl-1H-pyrazole-4-carboxamide suppresses the proliferation of lung cancer cells and gastric cancer cells . This inhibition is mediated through the disruption of FGFR signaling pathways, which are essential for cell survival and proliferation. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects.
Molecular Mechanism
At the molecular level, 5-amino-N-phenyl-1H-pyrazole-4-carboxamide exerts its effects through covalent binding to FGFRs. This binding inhibits the kinase activity of FGFRs, preventing the phosphorylation of downstream signaling molecules . The inhibition of FGFR activity leads to the suppression of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. Furthermore, the compound has been shown to induce changes in gene expression, promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cancer cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
5-amino-N-phenyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, as they influence its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver, kidneys, and tumor tissues . This distribution pattern is essential for its therapeutic efficacy, as it ensures that the compound reaches the target sites where it can exert its inhibitory effects on FGFRs.
Subcellular Localization
The subcellular localization of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide in water, yielding high efficiency . Other methods include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally benign methods. One-pot multicomponent reactions (MCRs) are favored due to their efficiency and reduced environmental impact. These methods utilize green solvents and heterogeneous catalysts to produce the compound in high yields .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in medicinal chemistry and other applications .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-1H-pyrazole-4-carboxamide
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
- 5-amino-4-hydroxyiminopyrazole
Uniqueness
5-amino-N-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of an amino group and a phenyl ring, which enhances its biological activity and makes it a versatile scaffold for the development of new therapeutic agents .
Propiedades
IUPAC Name |
5-amino-N-phenyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9-8(6-12-14-9)10(15)13-7-4-2-1-3-5-7/h1-6H,(H,13,15)(H3,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBZVKDDYIYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)
![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)

![2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2537536.png)
![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)
![3-cyclopropaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2537540.png)
![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)


![N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2537545.png)
